N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

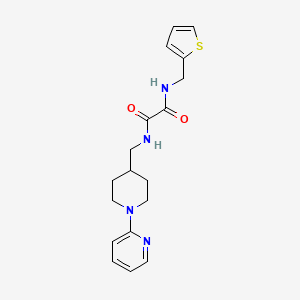

N1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalic acid diamide) backbone. Its structure features two distinct substituents:

- N1-substituent: A pyridine-linked piperidine moiety, specifically a (1-(pyridin-2-yl)piperidin-4-yl)methyl group.

- N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing heteroaromaticity, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-17(18(24)21-13-15-4-3-11-25-15)20-12-14-6-9-22(10-7-14)16-5-1-2-8-19-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFHDHTXVGJHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of 2-chloropyridine with piperidine under reflux conditions in the presence of a base such as potassium carbonate.

Methylation: The piperidine intermediate is then methylated using formaldehyde and a reducing agent like sodium borohydride to form 1-(pyridin-2-yl)piperidin-4-yl)methyl.

Oxalamide Formation: The methylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage. This step typically requires an inert atmosphere and low temperatures to prevent decomposition.

Thiophene Substitution: Finally, the oxalamide intermediate is reacted with thiophen-2-ylmethylamine to yield the target compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules

Industry

In industry, the compound’s unique properties might be exploited in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a comparative analysis of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds, categorized by functional substituents and applications.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations:

Antiviral Activity: The target compound’s pyridine-piperidine scaffold resembles Compound 13 (HIV entry inhibitor) and BNM-III-170 (CD4-mimetic HIV vaccine enhancer). Piperidine/pyridine systems may enhance target binding via hydrophobic and hydrogen-bonding interactions . Thiophene vs. Thiazole: The target’s thiophene substituent differs from Compound 13’s thiazole group.

Flavoring Agents: S336 and its analogs (e.g., S5456) demonstrate that electron-rich aromatic substituents (e.g., dimethoxybenzyl) enhance umami taste receptor (hTAS1R1/hTAS1R3) agonism. The target compound’s thiophene group lacks methoxy donors, likely rendering it inactive as a flavoring agent .

Metabolic and Toxicological Profiles: Oxalamides with aryl groups (e.g., S336) show minimal CYP inhibition (<50% at 10 µM) and rapid hepatic metabolism without amide hydrolysis, suggesting favorable safety profiles .

Synthetic Accessibility :

- The target compound’s piperidine-pyridine linkage likely requires multi-step synthesis, similar to Compound 13 (36% yield) and BNM-III-170 . Steric hindrance from the bicyclic N1-substituent could reduce yields compared to simpler analogs (e.g., Compound 21 , 83% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.